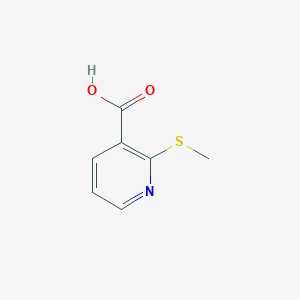

2-(Methylthio)nicotinic acid

Descripción

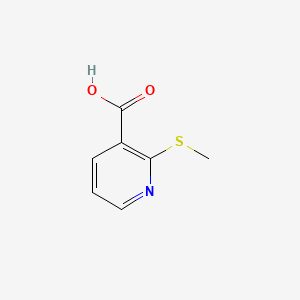

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPSJQVPEUUOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294336 |

Source

|

| Record name | 2-(Methylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-23-8 |

Source

|

| Record name | 74470-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(Methylthio)nicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)nicotinic Acid

Introduction

This compound is a heterocyclic compound derived from nicotinic acid (Vitamin B3). As a member of the pyridine carboxylic acid family, it holds significant interest for researchers in medicinal chemistry and drug development. The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridine ring profoundly influences the molecule's electronic and steric properties compared to its parent compound, nicotinic acid. These modifications can alter biological activity, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of its physicochemical properties essential for its potential application as a pharmaceutical intermediate or a pharmacologically active agent.[1][2]

This guide provides a detailed examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard pharmaceutical practices, ensuring reliability and reproducibility.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identification parameters for this compound are summarized below.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(methylsulfanyl)pyridine-3-carboxylic acid | [1][3] |

| CAS Number | 74470-23-8 | [3][4][5][6] |

| Molecular Formula | C₇H₇NO₂S | [3][4][5][6] |

| Molecular Weight | 169.20 g/mol | [1][3][6] |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)O | [1][7] |

| InChI Key | COPSJQVPEUUOKY-UHFFFAOYSA-N | [1][3][7] |

| Appearance | White to off-white crystals or powder | [2][4] |

Melting Point

The melting point is a critical parameter for assessing the purity and solid-state characteristics of a crystalline compound. A sharp and defined melting range is indicative of high purity.

Table 2: Reported Melting Point of this compound

| Property | Value | Source |

| Melting Point | 213.5 – 219.5 °C | [2][3][4][8] |

Significance in Research and Development

The melting point provides a preliminary indication of a compound's identity and purity. In drug development, it influences decisions related to formulation, such as milling and compaction, and is a key parameter in pre-formulation studies. Variations in the melting point can suggest the presence of impurities or different polymorphic forms, which can have significant implications for a drug's stability and bioavailability.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, reliable technique for determining the melting range of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Ramp:

-

Begin with a rapid heating ramp to approach the expected melting point (e.g., 10-20 °C/min).

-

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp is crucial for accurate determination.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ – T₂.

-

Causality Behind Experimental Choices:

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

-

Slow Heating Rate: A slow ramp near the melting point is essential to allow the temperature of the sample and the thermometer to equilibrate with the heating block, preventing an overestimation of the melting point.

Visualization: Melting Point Determination Workflow

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase (water). It is commonly expressed in its logarithmic form, LogP.

Table 3: Predicted LogP for this compound

| Property | Value | Type | Source |

| LogP | 1.50 | Computed | [8] |

| XLogP3 | 1.2 | Computed | [1][7] |

Note: These are computationally predicted values. Experimental determination is recommended for confirmation.

Significance in Research and Development

LogP is a fundamental parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

-

Drug Absorption: A LogP value in the range of 1-3 is often associated with good oral absorption, as it reflects a balance between aqueous solubility needed to dissolve in the gut and lipid solubility needed to cross cell membranes.

-

Membrane Permeability: Higher LogP generally correlates with increased permeability across the blood-brain barrier and other biological membranes.

-

Toxicity: Very high LogP values (>5) can sometimes be associated with metabolic instability and non-specific toxicity due to membrane disruption or accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the gold-standard method for experimentally measuring the LogP value.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning:

-

Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

-

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

Calculate the concentration of the compound in the octanol phase by mass balance: [Octanol] = (Initial [Aqueous] - Final [Aqueous]) * (V_aqueous / V_octanol).

-

Calculate P: P = [Octanol] / Final [Aqueous].

-

Calculate LogP: LogP = log10(P).

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This is critical to prevent volume changes during the experiment, as octanol and water have some mutual solubility.

-

Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

-

HPLC/UV Analysis: Provides a sensitive and specific method to quantify the analyte's concentration in the aqueous phase, which is essential for an accurate LogP calculation.

Visualization: Shake-Flask LogP Determination Workflow

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. While specific experimental data for this compound is not available in the searched literature, its structure as a zwitterionic-capable molecule (containing both a carboxylic acid and a basic pyridine ring) suggests its solubility will be highly pH-dependent. The parent compound, nicotinic acid, has a solubility of 1g in 60 mL of water (~16.7 mg/mL). [9]

Significance in Research and Development

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and is critical for developing parenteral (injectable) formulations.

-

Bioavailability: Poor solubility is a major cause of low and variable oral bioavailability.

-

Formulation: It dictates whether a compound can be formulated as a simple aqueous solution or if more complex strategies like co-solvents, surfactants, or salt formation are required.

-

In Vitro Assays: Sufficient solubility in aqueous buffers is necessary to obtain reliable data from biological assays.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Causality Behind Experimental Choices:

-

Excess Solid: Guarantees that the solution reaches its maximum saturation point.

-

Prolonged Agitation: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.

-

Filtration: It is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

Visualization: Aqueous Solubility Determination Workflow

Caption: Workflow for equilibrium shake-flask solubility determination.

Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates necessary storage conditions. While direct stability data for this compound is limited, related compounds like methylnicotinate are known to undergo slow hydrolysis to nicotinic acid. [10]Potential degradation pathways for this compound could include oxidation of the sulfur atom (to sulfoxide or sulfone) and reactions common to carboxylic acids.

Significance in Research and Development

Stability studies are a regulatory requirement for any drug candidate.

-

Shelf-life: Determines the expiration date of a drug product.

-

Degradation Products: Identifies potential impurities that could form during storage, which must be assessed for their own safety and efficacy.

-

Storage Conditions: Informs requirements for temperature, humidity, and light protection.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound under harsh conditions to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

-

Method Development: Develop a robust HPLC method (typically reverse-phase) that can separate the parent compound from potential degradation products.

-

Stress Conditions: Prepare solutions of the compound and expose them to a range of stress conditions in parallel with a control solution stored under normal conditions.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store solid powder and solution at elevated temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Stress: Expose solid powder and solution to UV/Vis light (ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples by the developed HPLC method, often with mass spectrometry detection (LC-MS) to help identify the degradation products.

-

Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Assess the peak purity of the parent compound peak to ensure no degradation products are co-eluting. A method that meets this criterion is termed "stability-indicating."

-

Causality Behind Experimental Choices:

-

Multiple Stressors: The use of acid, base, oxidant, heat, and light covers the most common degradation pathways a drug molecule is likely to encounter.

-

LC-MS: Mass spectrometry is invaluable for providing molecular weight information of the new peaks that appear, which is the first step in identifying the structure of degradation products.

Visualization: Forced Degradation Study Flowchart

Sources

- 1. This compound | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 8. lookchem.com [lookchem.com]

- 9. Nicotinic Acid [drugfuture.com]

- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)nicotinic Acid: Structure, Properties, and Synthesis

This document provides a comprehensive technical overview of 2-(Methylthio)nicotinic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. It is designed for researchers, chemists, and professionals in pharmaceutical development, offering detailed insights into its molecular characteristics, analytical validation, and a robust synthesis protocol.

Core Molecular and Chemical Identity

This compound, also known by its IUPAC name 2-(methylsulfanyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] It belongs to the class of aromatic carboxylic acids and organosulfur compounds.[1] The presence of the carboxylic acid, the pyridine ring, and the methylthio group imparts a unique combination of chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

The fundamental identifiers for this compound are:

-

IUPAC Name: 2-(methylsulfanyl)pyridine-3-carboxylic acid[1]

-

Synonyms: 2-(Methylthio)pyridine-3-carboxylic acid, 2-Methylmercaptonicotinic acid[4][6]

The molecular structure consists of a pyridine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 3-position with a carboxylic acid (-COOH) group.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work. This compound is typically a stable, solid material under standard laboratory conditions.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 169.20 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid | [2][4][6] |

| Melting Point | 213.5 - 219.5 °C | [2][4] |

| Monoisotopic Mass | 169.01974964 Da | [1] |

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of a synthesized or procured compound is a cornerstone of chemical research. A multi-technique approach provides a self-validating system, ensuring the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific splitting patterns (doublet of doublets) dictated by their positions relative to each other and the nitrogen atom. The methyl protons of the thioether group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm). The acidic proton of the carboxylic acid group will present as a broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing seven distinct carbon signals. This includes the carbonyl carbon of the carboxylic acid (~165-175 ppm), five carbons in the aromatic pyridine ring (one of which is substituted with the sulfur, appearing further downfield), and the methyl carbon of the thioether group (~15-20 ppm).[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹).[7][8] A sharp, strong peak for the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[7] Aromatic C=C and C-N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 170.0270.[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by matching the exact mass to the calculated value for C₇H₈NO₂S⁺.

Sources

- 1. This compound | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of the 2-(Methylthio)nicotinic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)nicotinic Acid and Its Derivatives

This compound is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid at the 3-position and a methylthio (-SMe) group at the 2-position.[1][2] While seemingly a simple molecule, it represents a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the combination of three key functional domains: the acidic carboxylic acid, the basic pyridine nitrogen, and the nucleophilic/oxidizable sulfur atom. This arrangement allows for multi-directional derivatization, enabling the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are well-established as multifunctional pharmacophores with a wide range of biological activities, including lipid-lowering effects.[3][4] The introduction of a methylthio group at the 2-position of the nicotinic acid scaffold creates a unique electronic and steric profile, making it a key intermediate for more complex molecules. For instance, derivatives of the closely related precursor, 2-chloronicotinic acid, are crucial for producing antibiotics, anti-cardiovascular drugs, and herbicides.[5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the core synthetic pathways to this compound. It delves into the underlying chemical principles, provides field-proven experimental protocols, and explores the synthesis of key derivatives that are pivotal for further research and development.

Part 1: Core Synthesis of this compound

The most reliable and widely adopted strategy for synthesizing the title compound is a two-step sequence starting from nicotinic acid. This pathway leverages the robust and predictable chemistry of pyridine N-oxides to facilitate the introduction of a leaving group at the 2-position, which is then displaced by a sulfur nucleophile.

Step 1: Synthesis of the Key Intermediate: 2-Chloronicotinic Acid

The initial and most critical step is the conversion of nicotinic acid to 2-chloronicotinic acid. Direct chlorination of the pyridine ring is challenging due to its electron-deficient nature. Therefore, a common and effective strategy involves the activation of the ring via N-oxidation. The resulting N-oxide directs chlorination to the 2-position.

Causality Behind Experimental Choices:

-

N-Oxidation: The formation of the nicotinic acid N-oxide is paramount. The N-oxide group is electron-donating via resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack by the chlorinating agent.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7][8] It acts as both a chlorinating agent and a dehydrating agent, reacting with the N-oxide to form a highly reactive intermediate that readily undergoes nucleophilic attack by chloride ions. The addition of a base like triethylamine can facilitate the dissolution of the starting material.[7]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

This protocol is a synthesized representation of established laboratory methods.[7][8]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend nicotinic acid N-oxide (70 g) in phosphorus oxychloride (POCl₃, 300 ml).

-

Base Addition: Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C, aiding in the dissolution of the starting material.[7]

-

Heating: Heat the resulting solution in a water bath at 100°C for 4 hours to ensure the reaction goes to completion.[7]

-

Work-up (Quenching): After cooling, carefully distill off the excess POCl₃ under reduced pressure. Cautiously pour the residue into cold water, ensuring the temperature of the aqueous mixture remains below 40°C.

-

Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 using a diluted caustic soda (NaOH) solution. The 2-chloronicotinic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry. This procedure typically yields 65-70% of the theoretical product.[7]

Workflow for the Synthesis of 2-Chloronicotinic Acid

Caption: Workflow for the synthesis of 2-chloronicotinic acid via N-oxidation and subsequent chlorination.

Step 2: Nucleophilic Aromatic Substitution (SₙAr) to form this compound

With the 2-chloro-substituted pyridine ring now available, the introduction of the methylthio group is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Causality Behind Experimental Choices:

-

Nucleophile Source: Sodium thiomethoxide (NaSMe) is an excellent source of the highly nucleophilic methylthiolate anion (CH₃S⁻). It is commercially available or can be prepared in situ from methanethiol and a strong base.

-

Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is typically used. These solvents are effective at solvating the cation (Na⁺) while leaving the thiolate anion relatively free and highly reactive. They also tolerate the temperatures often required for SₙAr reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-chloronicotinic acid (1 mole equivalent) in a suitable polar aprotic solvent (e.g., DMF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: Add sodium thiomethoxide (NaSMe, typically 1.1-1.2 mole equivalents) portion-wise to the solution. The reaction may be exothermic. Maintain the temperature within a controlled range (e.g., 25-50°C) using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate and precipitate the product.

-

Isolation: Collect the precipitated this compound by filtration, wash with water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Overall Synthetic Pathway

Caption: The primary two-step synthetic route to this compound from nicotinic acid.

Part 2: Synthesis of Key Derivatives

The utility of this compound is fully realized through its derivatization. The following sections describe fundamental transformations that serve as a launchpad for creating diverse libraries of compounds for screening and development.

A. Esterification of the Carboxylic Acid

Converting the carboxylic acid to an ester is often a necessary step to increase solubility in organic solvents, to act as a protecting group, or to serve as a handle for further reactions like amide coupling.

Causality Behind Experimental Choices:

-

Acid-Catalyzed Esterification (Fischer Esterification): Refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., H₂SO₄) is a classic and cost-effective method. The excess alcohol drives the equilibrium towards the product.

-

Alkyl Halide Method: For more sensitive substrates, converting the carboxylic acid to its carboxylate salt with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) provides a milder alternative.

Experimental Protocol: Synthesis of Methyl 2-(Methylthio)nicotinate

-

Setup: Suspend this compound (1 mole equivalent) in methanol (serving as both reagent and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use a solid acid catalyst like MoO₃/SiO₂.[9]

-

Heating: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until completion.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the desired ester.

B. Amide Bond Formation

The formation of amides is arguably one of the most important reactions in drug development. This is typically achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.

Causality Behind Experimental Choices:

-

Acid Chloride Formation: A highly effective method involves converting the carboxylic acid to a reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10] This intermediate reacts rapidly with a wide range of primary and secondary amines.

-

Peptide Coupling Reagents: For more delicate or complex amines, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to facilitate amide bond formation under mild conditions.

Experimental Protocol: General Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: Gently reflux a solution of this compound (1 mole equivalent) in an excess of thionyl chloride (SOCl₂) for 2 hours.[10] Remove the excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

Amine Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). Cool the solution in an ice bath.

-

Addition: Add a solution of the desired amine (1 mole equivalent) and a non-nucleophilic base like triethylamine (1.1 mole equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate to obtain the amide product, which can be purified by chromatography or recrystallization.

C. Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, which can have profound effects on biological activity.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for this purpose. Using approximately one equivalent of m-CPBA at low temperatures typically yields the sulfoxide. Using two or more equivalents and higher temperatures will favor the formation of the sulfone.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) is commonly used as it is inert to the oxidizing conditions.

Experimental Protocol: Synthesis of 2-(Methylsulfinyl)nicotinic Acid (Sulfoxide)

-

Setup: Dissolve this compound (1 mole equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Oxidant Addition: Add a solution of m-CPBA (~1.1 equivalents) in DCM dropwise to the cooled solution.

-

Reaction: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.

-

Isolation: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. Acidify the combined aqueous layers to precipitate the sulfoxide product, which can be collected by filtration.

Derivative Synthesis Workflow

Caption: Key derivatization pathways starting from the this compound core.

Data Summary

Table 1: Core Synthesis Reaction Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Key Considerations |

| 1 | Nicotinic Acid N-Oxide | POCl₃, Triethylamine | 2-Chloronicotinic Acid | 65-70%[7] | Exothermic reaction; careful control of quenching is critical. |

| 2 | 2-Chloronicotinic Acid | Sodium Thiomethoxide (NaSMe), DMF | This compound | >80% (Typical) | Inert atmosphere recommended; reaction progress should be monitored. |

Conclusion and Future Outlook

The synthesis of this compound via the chlorination of nicotinic acid N-oxide followed by nucleophilic substitution is a robust and scalable route, providing access to a highly valuable chemical intermediate. The true potential of this scaffold is unlocked through the systematic derivatization of its three principal functional handles: the carboxylic acid, the pyridine nitrogen, and the methylthio group. The methods outlined in this guide—esterification, amide formation, and sulfur oxidation—represent the foundational transformations for building molecular complexity and tuning pharmacodynamic and pharmacokinetic properties.

For professionals in drug discovery and development, this scaffold offers a fertile ground for innovation. Future research will likely focus on developing more efficient, one-pot, or flow-chemistry-based approaches to the core structure.[11] Furthermore, the exploration of novel derivatization strategies, such as C-H activation on the pyridine ring or cross-coupling reactions, will continue to expand the chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics and agrochemicals.

References

- PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

- Wikipedia. 2-Chloronicotinic acid. [Link]

- Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]

- Atlantis Press.

- PubChem, National Institutes of Health. This compound. [Link]

- Semantic Scholar.

- Iraqi Journal of Pharmaceutical Sciences. Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. [Link]

- PubChemLite. This compound (C7H7NO2S). [Link]

- ResearchGate.

- ResearchGate.

- ResearchGate.

- ResearchGate.

- PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. [Link]

- MDPI.

- Google Patents.

- Oriental Journal of Chemistry.

- ResearchGate.

- PubMed. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. [Link]

- PubMed.

- MDPI.

- Semantic Scholar.

- PubMed.

Sources

- 1. This compound | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(Methylthio)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of 2-(methylthio)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights into the therapeutic potential of this versatile chemical scaffold. We will delve into the mechanistic underpinnings of their anti-inflammatory, antioxidant, vasorelaxant, anticancer, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Nicotinic acid, or vitamin B3, has long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The introduction of a methylthio group at the 2-position of the pyridine ring creates a unique electronic and steric environment, leading to a diverse array of biological activities. This modification has been shown to modulate the compound's interaction with various biological targets, paving the way for the discovery of potent and selective agents with therapeutic potential across multiple disease areas.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the cyclooxygenase (COX) enzymes, key players in the inflammatory response.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and the production of prostaglandins by COX enzymes is a central component of this process. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1] Certain this compound derivatives have demonstrated potent and selective inhibition of COX-2.[1] This selectivity is attributed to the specific interactions of the chemical scaffold within the active site of the COX-2 enzyme.

The anti-inflammatory effects of these derivatives are also mediated by the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further highlighting their potential as multifaceted anti-inflammatory agents.

Quantitative Data: COX-2 Inhibition

The inhibitory potency of novel nicotinate derivatives against COX-1 and COX-2 has been quantified, with some compounds showing activity comparable to the well-known COX-2 inhibitor, celecoxib.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 4c | 11.52 | 0.09 | 128.0 |

| Derivative 4f | 12.83 | 0.08 | 160.4 |

| Celecoxib | 15.2 | 0.08 | 190.0 |

| Diclofenac | 1.25 | 0.21 | 5.95 |

| Indomethacin | 0.78 | 0.53 | 1.47 |

Data adapted from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

Experimental Protocols

This protocol outlines the determination of the inhibitory activity of test compounds against ovine COX-1 and COX-2 using a colorimetric assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., celecoxib, diclofenac) in DMSO.

-

Enzyme Preparation: Reconstitute the lyophilized ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Assay Procedure:

-

Add 150 µL of reaction buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of the enzyme solution to a 96-well plate.

-

Add 10 µL of the test compound or reference drug at various concentrations.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

-

-

Data Analysis: Calculate the IC50 values from the concentration-response curves.

This protocol describes the measurement of TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Seed the cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cytokines from the standard curve and express the results as a percentage of the LPS-treated control.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Certain this compound derivatives have demonstrated significant antioxidant properties.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide radicals. The methylthio group can influence the electron-donating capacity of the molecule, thereby enhancing its radical scavenging potential.

Quantitative Data: Antioxidant Assays

The antioxidant capacity of thionicotinic acid analogs has been evaluated using DPPH and superoxide dismutase (SOD) assays.

| Compound | DPPH Radical Scavenging Activity (%) at 333.33 µg/mL |

| 2-(1-adamantylthio)nicotinic acid | 33.20 |

| 2-(1-adamantylthio)nicotinamide | 0.57 |

| 2-(1-adamantylthio)nicotinonitrile | 0.30 |

Data adapted from a study on the antioxidant properties of thionicotinic acid derivatives.[3]

Experimental Protocols

This protocol details the measurement of the radical scavenging activity of test compounds against the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds in methanol.

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of the test compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.[4]

-

Methanol is used as a blank, and the DPPH solution in methanol serves as the control.[4]

-

-

Data Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

This protocol outlines the determination of the ability of test compounds to mimic SOD activity by inhibiting the reduction of nitroblue tetrazolium (NBT).

Methodology:

-

Reagent Preparation: Prepare solutions of NBT, NADH, and phenazine methosulfate (PMS).

-

Assay Procedure:

-

In a 96-well plate, mix the test compound with the NBT and NADH solutions.

-

Initiate the reaction by adding PMS.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of NBT reduction and determine the concentration of the compound that causes 50% inhibition (IC50).

Vasorelaxant Effects: A Potential Avenue for Cardiovascular Therapeutics

The ability of certain 2-(alkylthio)nicotinic acid derivatives to induce vasorelaxation suggests their potential application in the treatment of cardiovascular diseases such as hypertension.

Mechanism of Action: Endothelium-Dependent Pathway

Studies have shown that the vasorelaxant effects of these compounds are mediated through an endothelium-dependent pathway involving the release of nitric oxide (NO) and prostacyclin (PGI2).[3][5] These signaling molecules act on the underlying vascular smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. The vasorelaxation is significantly reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), and indomethacin, a COX inhibitor, confirming the involvement of both NO and prostacyclin.[5]

Signaling Pathway Diagram

Caption: Vasorelaxation pathway of 2-(alkylthio)nicotinic acid derivatives.

Quantitative Data: Vasorelaxant Activity

The vasorelaxant potency of 2-(1-adamantylthio)nicotinic acid has been determined, demonstrating its significant effect at nanomolar concentrations.

| Compound | ED50 (nM) |

| 2-(1-adamantylthio)nicotinic acid | 21.3 |

Data adapted from a study on the vasorelaxation properties of thionicotinic acid derivatives.[5]

Experimental Protocols

This protocol describes the assessment of the vasorelaxant effect of test compounds on isolated rat thoracic aortic rings.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Contraction: Pre-contract the aortic rings with phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

-

Data Recording: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the ED50 values.

This protocol outlines the measurement of NO production in the supernatant of cultured endothelial cells.

Methodology:

-

Cell Culture: Culture endothelial cells (e.g., HUVECs) to confluence.

-

Cell Treatment: Treat the cells with the test compounds for a specified period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

Anticancer Potential: Targeting Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it an attractive target for anticancer therapies.

Mechanism of Action: VEGFR-2 Kinase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.[10][11] This targeted inhibition of VEGFR-2 offers a promising strategy for halting tumor progression.

Experimental Workflow Diagram

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity

The inhibitory activity of nicotinamide derivatives against VEGFR-2 and their cytotoxic effects on cancer cell lines have been evaluated.

| Compound | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |

| Compound 6 | 60.83 | 9.3 | 7.8 |

| Compound 8 | 77.02 | 5.4 | 7.1 |

| Sorafenib | 53.65 | - | - |

Data adapted from studies on nicotinamide derivatives as VEGFR-2 inhibitors.[8][12]

Experimental Protocols

This protocol describes a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase.

Methodology:

-

Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1). Prepare serial dilutions of the test compound.

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.

-

Assay Procedure:

-

Signal Detection:

-

Luminescence Reading: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

This protocol details the assessment of the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of multidrug-resistant bacteria poses a significant threat to public health. Research into novel antimicrobial agents has identified this compound derivatives as a promising class of compounds with activity against various pathogenic microbes.

Mechanism of Action

The precise mechanism of antimicrobial action for these derivatives is still under investigation. However, it is hypothesized that they may interfere with essential bacterial metabolic pathways or disrupt the integrity of the bacterial cell membrane. The lipophilicity and electronic properties conferred by the methylthio group and other substituents on the nicotinic acid scaffold likely play a crucial role in their ability to penetrate bacterial cells and exert their effects.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of nicotinic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Derivative 13 | 3.91 | >1000 | >1000 |

| Derivative 25 | 7.81 | 125 | 15.62 |

Data adapted from a study on the antimicrobial activity of novel nicotinic acid derivatives.[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[16]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, antioxidant, vasorelaxant, anticancer, and antimicrobial agents. The structure-activity relationship studies highlighted herein provide a rational basis for the further design and optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for each biological activity. In vivo studies are crucial to validate the therapeutic efficacy and safety of the most promising lead compounds. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for a multitude of human diseases.

References

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

- Chen, Y. L., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.

- Chen, Y. L., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI.

- Radi, R., et al. (2014). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC.

- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

- Al-Salahi, R., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.

- Sepulveda, C., et al. (2019). Protocol Griess Test. Protocols.io.

- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.

- Creative Bioarray. (n.d.). MTT Analysis Protocol.

- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal.

- Kim, G. N., et al. (2015). Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium. PMC - NIH.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Szeliga, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.

- European Reviews of Chemical Research. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. European Reviews of Chemical Research.

- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.

- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.

- Chen, Y. L., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Semantic Scholar.

- Zou, M. H., et al. (2000). Selective Nitration of Prostacyclin Synthase and Defective Vasorelaxation in Atherosclerotic Bovine Coronary Arteries. PMC.

- ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.

- Stanczak, N., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.

- Kannan, R. R. R., et al. (2018). In-vitro Antioxidant and Anti-inflammatory Activities of Methanolic Extract of an Endophytic Fungus, Colletotrichum gloeosporioides from a Medicinal Plant, Vitex negundo. International Journal of Pharmaceutical Sciences and Research.

- Sidhaye, R. V., et al. (2012). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. SciSpace.

- Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central.

- Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC - NIH.

- Halboup, A., & Alkubati, S. A. (2023). Protocols for Antioxidant Testing: A Mini Review of Common Assays and. Authorea.

- Royal Society of Chemistry. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.

- PubMed. (2000). Biological activity of alkyl 2-(acylthio)benzoates. PubMed.

- ResearchGate. (2021). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. ResearchGate.

- PubMed. (2004). Role of nitric oxide and prostacyclin as vasoactive hormones released by the endothelium. PubMed.

- Chen, Y. F., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.

- ResearchGate. (n.d.). Involvement of the endothelin, nitric oxide and prostacyclin (PGI 2 )... ResearchGate.

- Cherry. (2025). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Cherry.

- Flis, S., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- ResearchGate. (2025). (PDF) Molecular structure, spectroscopic properties and DFT calculations of this compound. ResearchGate.

Sources

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Methylthio)nicotinic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)nicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3), represents a novel chemical entity with unexplored therapeutic potential. While direct biological data on this specific compound is limited, its structural similarity to nicotinic acid provides a strong foundation for hypothesizing its engagement with well-characterized pharmacological targets. This guide synthesizes the known biological activities of nicotinic acid and its analogs, explores the potential modulatory effects of the 2-methylthio substitution, and outlines detailed experimental protocols to investigate its therapeutic promise. The primary inferred target for this compound is the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammatory responses. Furthermore, based on the emerging research into nicotinic acid derivatives, potential applications in oncology and infectious diseases are also considered. This document serves as a comprehensive resource to catalyze further investigation into the pharmacology of this compound.

Introduction: The Nicotinic Acid Scaffold and the Promise of a Novel Derivative

Nicotinic acid, a member of the vitamin B complex, has been utilized for decades as a therapeutic agent, primarily for the management of dyslipidemia. Its ability to modulate lipid profiles is well-documented, though its clinical use can be hampered by side effects such as cutaneous flushing. The discovery of the G protein-coupled receptor GPR109A as the primary target for nicotinic acid has reinvigorated research into this class of compounds, opening avenues for the development of novel derivatives with improved therapeutic indices.

This compound is one such derivative, distinguished by the presence of a methylthio (-SCH3) group at the 2-position of the pyridine ring. This substitution has the potential to significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The introduction of a methyl group can modulate biological activity, selectivity, solubility, and metabolism of bioactive molecules. The methylthio group, in particular, may serve as a bioisosteric replacement for other functional groups, potentially altering receptor affinity and downstream signaling.

This guide will delve into the inferred potential therapeutic targets of this compound, with a primary focus on GPR109A. We will also explore other plausible targets based on the expanding pharmacology of nicotinic acid derivatives.

The Primary Inferred Target: GPR109A (HCA2 Receptor)

The most compelling potential target for this compound is the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Nicotinic acid is a known agonist of this receptor.

GPR109A: Structure, Signaling, and Physiological Function

GPR109A is a G protein-coupled receptor primarily expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. Upon activation, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has significant downstream effects:

-

In Adipocytes: Reduced cAMP levels inhibit hormone-sensitive lipase, leading to decreased lipolysis and a reduction in the release of free fatty acids into the circulation. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

-

In Immune Cells: GPR109A activation has been shown to exert anti-inflammatory effects. It can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli.

Structure-Activity Relationship (SAR) and the Potential Role of the 2-Methylthio Group

The binding of nicotinic acid to GPR109A is primarily mediated by an interaction between the carboxylate group of the ligand and a positively charged arginine residue in the receptor's binding pocket. Computational docking studies suggest that the binding pocket of GPR109A can accommodate further substitutions on the pyridine ring.

The introduction of a methylthio group at the 2-position of nicotinic acid could have several effects on its interaction with GPR109A:

-

Steric Effects: The methylthio group is larger than the hydrogen atom it replaces, which could influence the orientation of the molecule within the binding pocket. This might lead to altered affinity or efficacy.

-

Electronic Effects: The sulfur atom in the methylthio group can participate in non-covalent interactions, such as sulfur-aromatic or cation-π interactions, which could potentially enhance binding affinity.

-

Hydrophobicity: The methylthio group increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and reach the receptor, but might also affect its solubility.

-

Metabolic Stability: The methylthio group may alter the metabolic profile of the compound. Studies on other molecules have shown that methylthio groups can be metabolized through oxidation to sulfoxides and sulfones, which could either inactivate the compound or produce active metabolites.

Experimental Workflow for Characterizing this compound Activity at GPR109A

To elucidate the activity of this compound at the GPR109A receptor, a series of in vitro assays are recommended.

This assay determines the affinity of this compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-nicotinic acid) and increasing concentrations of this compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Protocol:

-

Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period.

-

Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

Potential Anti-Inflammatory Applications

Given the expression of GPR109A on immune cells and the known anti-inflammatory effects of nicotinic acid, this compound is a candidate for development as an anti-inflammatory agent. Nicotinic acid has been shown to suppress the production of pro-inflammatory chemokines and upregulate the anti-inflammatory adipokine, adiponectin.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol assesses the ability of this compound to inhibit the production of inflammatory cytokines in a human monocyte cell line.

Protocol:

-

Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate into macrophages using PMA.

-

Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory cytokines.

-

Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 value.

Potential Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms are still under investigation but may involve modulation of cellular metabolism and signaling pathways.

Experimental Protocol: In Vitro Anticancer Assays

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., breast, colon, or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay determines whether this compound induces apoptosis in cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Summary and Future Directions

This compound is a novel compound with significant, albeit inferred, therapeutic potential. Based on the well-established pharmacology of its parent molecule, nicotinic acid, the primary target is likely the GPR109A receptor. The 2-methylthio substitution is predicted to modulate its affinity, efficacy, and pharmacokinetic properties, potentially leading to a more favorable therapeutic profile.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's biological activity. Confirmation of its interaction with GPR109A and characterization of its downstream signaling effects are critical first steps. Furthermore, exploring its potential anti-inflammatory and anticancer activities could unveil new therapeutic avenues for this intriguing molecule.

Future research should also focus on in vivo studies to assess the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of dyslipidemia, inflammation, and cancer. Such studies will be essential to translate the in vitro findings into potential clinical applications.

References

- Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882.

- Mahmoud, Z. I., George, R. F., Ahmed, A. S., El-Sayed, M. A., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 144, 107136.

- Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.

- Lokhande, K. B., Swamy, K. V., Chitlange, S. S., & Kothawade, P. B. (2021). Docking analysis of nicotinic acid and screened compounds with GPCR109A. In Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies.

- Kashyap, S., & Pant, A. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 769536.

- Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

- ATCC. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- Menezes, A. M., de Souza, C. M., & Ckless, K. (2011). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological reports, 63(4), 1033–1042.

- BenchChem. (n.d.).

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.